2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide
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Overview
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a fully reduced hydrazide derivative.
Scientific Research Applications
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting key enzymes or interacting with specific receptors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial domains
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N4O/c9-5-1-4(8(10,11)12)2-14-7(5)15-3-6(17)16-13/h1-2H,3,13H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVANXHJWKAGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(=O)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180526 |
Source
|
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-13-7 |
Source
|
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446276-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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